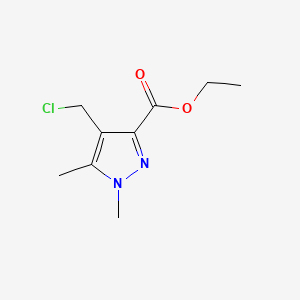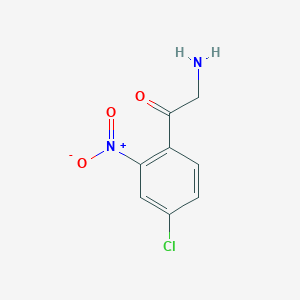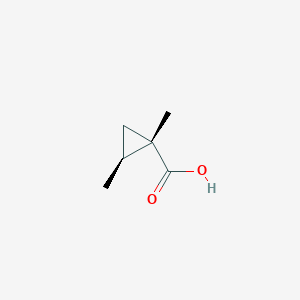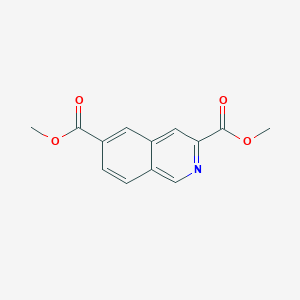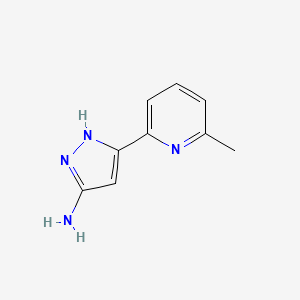
5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)hydrazine with an appropriate diketone or aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine: A closely related compound with similar structural features.
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: Another compound with a similar pyridine-pyrazole framework.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, exhibiting similar biological activities.
Uniqueness
5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole and pyridine rings, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and other bioactive molecules.
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-6-3-2-4-7(11-6)8-5-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |
Clé InChI |
RTQDIKHFLWZAGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13592002.png)
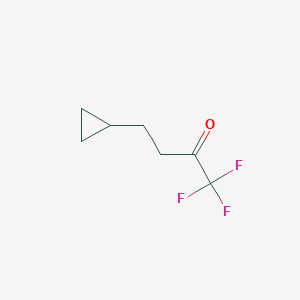

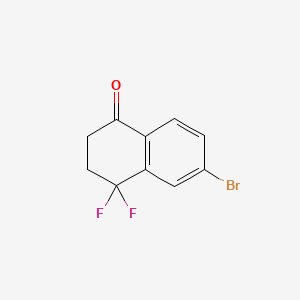

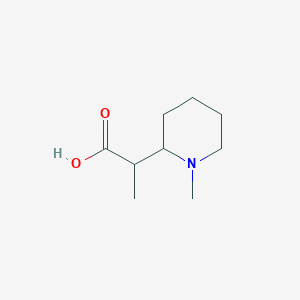
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)
